Isomolpan
Overview
Description
Isomolpan is a chemical compound known for its selective agonistic activity on dopamine D2 and D3 receptors. It has a molecular formula of C15H21NO2 and a molecular weight of 247.3327.
Preparation Methods
The synthesis of Isomolpan involves several steps, typically starting with the preparation of the core structure followed by functional group modificationsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization and substitution reactions .
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Isomolpan undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce different alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Isomolpan has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists and their interactions with various receptors.
Biology: In biological research, this compound is utilized to investigate the role of dopamine in neurological processes and disorders.
Medicine: Although not approved for clinical use, it is studied for its potential therapeutic effects in conditions like Parkinson’s disease and schizophrenia.
Industry: In the pharmaceutical industry, this compound serves as a reference compound for the development of new drugs targeting dopamine receptors
Mechanism of Action
Isomolpan exerts its effects by selectively binding to dopamine D2 and D3 receptors. This binding modulates the release of dopamine in the brain, influencing various neurological pathways. The activation of these receptors can lead to changes in neurotransmitter release, affecting mood, cognition, and motor functions. The molecular targets include the mesolimbic and nigrostriatal pathways, which are critical in the regulation of reward and movement .
Comparison with Similar Compounds
Isomolpan is unique due to its high selectivity for dopamine D2 and D3 receptors. Similar compounds include:
Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Ropinirole: A compound with similar receptor affinity, also used for Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Compared to these compounds, this compound’s distinct chemical structure provides a different pharmacokinetic profile, potentially offering advantages in terms of receptor selectivity and duration of action .
Properties
IUPAC Name |
(4aR,10bS)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLWRDKYYIQKIM-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1COC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148016 | |
Record name | Isomolpan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107320-86-5 | |
Record name | Isomolpan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107320865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isomolpan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOMOLPAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I06LXQ54TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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